Aloin B
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Overview
Description
. It is a yellow-brown compound that is primarily located in the exudate of Aloe leaves. Aloin has been traditionally used for its laxative properties and is known for its bitter taste .
Mechanism of Action
Target of Action
Aloin B has been found to interact with several targets. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 . It also interacts with amino acid residues Gly281, His244, Val283, Ala286, and His263, occupying the catalytic center of tyrosinase and blocking substrate entry . Furthermore, it has been found to inhibit the proteolytic activity of SARS-CoV-2 PLpro .
Mode of Action
This compound interacts with its targets leading to various changes. For instance, it inhibits nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . It also inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to downregulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK), the activation of p65 nuclear factor-kappa B, and the ratios of B cell lymphoma (Bcl)-2-associated X protein/Bcl-2 and cleaved caspase-3/caspase-3 . It may also regulate allergic rhinitis and asthma by down-regulating MAPK signaling related proteins .
Pharmacokinetics
This compound exhibits better absorption and slower elimination rate compared to other compounds such as aloesin and aloenin . Aloin A and its isomer this compound present similar T max and t 1/2 but different AUC and C max values, indicating different relative bioavailability .
Result of Action
The action of this compound leads to various molecular and cellular effects. It significantly inhibits the decrease in food intake, body weight growth, immune organ index, and serum albumin content caused by long-term AFB1 exposure . It also reduces apoptosis and reverses the loss of tight junctions by reducing the reactive oxygen species levels and changes in mitochondrial membrane potential .
Biochemical Analysis
Biochemical Properties
Aloin B interacts with various enzymes, proteins, and other biomolecules. It is part of the phytochemical profile of Aloe extracts . The interactions of this compound with these biomolecules contribute to its bioactive properties, including its anti-inflammatory, antimicrobial, and antioxidant effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant properties, in particular, play a crucial role in protecting cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions enable this compound to exert its bioactive properties, contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . These studies provide valuable insights into the temporal dynamics of this compound’s effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are crucial for understanding the dosage-dependent effects of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . These interactions contribute to this compound’s role in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation . Understanding these processes is crucial for understanding how this compound exerts its effects .
Subcellular Localization
The subcellular localization of this compound affects its activity or function . Targeting signals or post-translational modifications can direct this compound to specific compartments or organelles . These processes are crucial for understanding the subcellular dynamics of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloin can be extracted from Aloe leaves through a series of steps involving the collection of the yellow latex, followed by purification processes. The latex is typically collected by cutting the leaves and allowing the exudate to drain. This exudate is then dried to obtain a crude extract, which is further purified using solvents like ethanol or methanol .
Industrial Production Methods: In industrial settings, aloin is extracted using high-performance liquid chromatography (HPLC) techniques. The process involves the use of phosphate-buffered saline (pH 3) as the extraction solvent, followed by separation using a Zorbax Eclipse AAA column at 35°C. Water and acetonitrile are used as the mobile phase at a flow rate of 0.9 mL/min .
Chemical Reactions Analysis
Types of Reactions: Aloin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Aloin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of aloin can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Aloin can undergo substitution reactions with nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidation of aloin typically results in the formation of aloe-emodin.
Reduction: Reduction of aloin can lead to the formation of reduced anthraquinone derivatives.
Substitution: Substitution reactions can produce various aloin derivatives depending on the nucleophile used.
Scientific Research Applications
Aloin has a wide range of scientific research applications:
Chemistry: Aloin is used as a standard compound in analytical chemistry for the quantification of anthraquinones in plant extracts.
Biology: It is studied for its potential anti-inflammatory, antimicrobial, and antioxidant properties.
Medicine: Aloin has been investigated for its potential anticancer properties and its role in promoting wound healing.
Industry: It is used in the cosmetic industry for its skin-soothing properties and in the food industry as a bittering agent
Comparison with Similar Compounds
Aloin is often compared with other anthraquinones such as aloe-emodin, aloesin, and emodin:
Aloe-emodin: Similar to aloin, aloe-emodin has laxative and anticancer properties but is more potent in inducing apoptosis.
Aloesin: Aloesin is known for its skin-lightening properties and is used in cosmetic formulations.
Emodin: Emodin has strong anti-inflammatory and anticancer activities but differs in its molecular targets and pathways
Aloin stands out due to its unique combination of laxative, anti-inflammatory, and anticancer properties, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
8015-61-0 |
---|---|
Molecular Formula |
C21H22O9 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one |
InChI |
InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17+,19+,20+,21+/m1/s1 |
InChI Key |
AFHJQYHRLPMKHU-GCLVLASRSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |
Appearance |
Yellow powder |
melting_point |
148 °C; 70 - 80 °C (monohydrate) |
Key on ui other cas no. |
8015-61-0 5133-19-7 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
alloin aloin aloin A aloin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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